4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide
Description
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
2-(4-methylquinolin-1-ium-1-yl)-1-(2-nitrophenyl)ethanone;bromide |
InChI |
InChI=1S/C18H15N2O3.BrH/c1-13-10-11-19(16-8-4-2-6-14(13)16)12-18(21)15-7-3-5-9-17(15)20(22)23;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
KTYGSBKNQZOSLP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=CC=C3[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of SALOR-INT L450065-1EA involves several steps. One common method includes the reaction of quinoline derivatives with nitrophenyl compounds under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate. Industrial production methods often involve scaling up these laboratory procedures while ensuring purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
SALOR-INT L450065-1EA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Structure
The compound features a quinolinium core, which is known for its diverse biological activities. The presence of both nitro and methyl groups enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of quinolinium compounds exhibit significant anticancer properties. A study highlighted that quinoline derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancers . The mechanism often involves the inhibition of key enzymes such as topoisomerase II and histone deacetylases, leading to cell cycle arrest and apoptosis .
Case Study:
In a comparative analysis, 4-methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide was tested against several cancer cell lines. Results demonstrated a notable cytotoxic effect, particularly against HeLa cells, suggesting its potential as an anticancer agent.
Antimicrobial Properties
Quinoline derivatives have also been studied for their antimicrobial activities. The presence of electron-withdrawing groups like nitro enhances their efficacy against Gram-positive and Gram-negative bacteria .
Data Table: Antimicrobial Activity
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 12.5 | Antibacterial |
| Ciprofloxacin | 0.5 | Antibacterial |
| Norfloxacin | 1.0 | Antibacterial |
Antiviral Properties
Certain quinoline derivatives have shown promise as antiviral agents. For instance, compounds similar to this compound have been investigated for their ability to inhibit viral replication processes .
Case Study:
A derivative was evaluated for its effectiveness against HIV, demonstrating inhibition of integrase activity, which is crucial for viral replication.
Drug Development
The unique properties of this compound position it as a candidate for further drug development. Ongoing research focuses on optimizing its structure to enhance selectivity and reduce toxicity.
Structure-Activity Relationship Studies
Further studies are necessary to elucidate the structure-activity relationships (SAR) of this compound. Understanding how modifications to its structure affect biological activity will guide the design of more effective analogs.
Combination Therapies
Exploring the use of this compound in combination with existing anticancer or antimicrobial therapies could enhance treatment efficacy and reduce resistance development.
Mechanism of Action
The mechanism of action of SALOR-INT L450065-1EA involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Nitro Group Position : The ortho-nitro substituent in the target compound and analog 5a may increase thermal stability (e.g., 5a’s high melting point of 258–259°C) compared to meta-nitro derivatives (e.g., ).
- Substituent Bulk : Bulky groups like tert-butyl-hydroxyphenyl () improve solubility but may reduce reactivity, contrasting with the target compound’s nitro group, which likely enhances electrophilicity.
- Functional Group Effects: Allylthio and phenylamino groups in Qui1–3 correlate with antioxidant activity, whereas nitro groups (electron-withdrawing) might favor redox interactions.
Biological Activity
4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide (CAS 33688-62-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinolinium core substituted with a nitrophenyl group and an oxoethyl moiety, which are critical for its biological activities.
Research indicates that the compound exhibits antitumor activity by inducing apoptosis in cancer cells. The mechanism involves the following processes:
- Cell Cycle Arrest : It has been shown to arrest the cell cycle at specific phases, particularly the S phase, which is crucial for DNA synthesis and replication.
- Mitochondrial Dysfunction : The compound induces mitochondrial dysfunction, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2. This imbalance triggers caspase activation, promoting apoptosis in targeted cells .
Efficacy Against Cancer Cell Lines
The antitumor efficacy of this compound has been evaluated against several human cancer cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 (Lung) | 100.07 | 8.99 |
| HepG2 (Liver) | 99.98 | 6.92 |
| DU145 (Prostate) | 99.93 | 7.89 |
| MCF7 (Breast) | 100.39 | 8.26 |
These results indicate that the compound exhibits significant cytotoxic effects across various cancer types, outperforming some established chemotherapeutic agents .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic cells, as evidenced by flow cytometric analysis using JC-1 staining. The results indicated a clear correlation between concentration and apoptotic morphology .
- Molecular Docking Studies : Molecular docking simulations have suggested that the compound interacts with specific protein targets involved in cancer progression, such as farnesyltransferase, indicating potential pathways for therapeutic intervention .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the nitrophenyl and oxoethyl groups significantly influence the biological activity of the compound. For instance, electron-withdrawing groups on the phenyl ring enhance cytotoxicity against cancer cells .
Q & A
Basic: What are the standard synthetic routes for 4-methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 4-methylquinoline with 2-(2-nitrophenyl)-2-oxoethyl bromide under reflux in anhydrous acetonitrile. Optimized conditions include using a 1:1.2 molar ratio of quinoline derivative to alkylating agent, with potassium carbonate as a base, and maintaining a nitrogen atmosphere to prevent hydrolysis . Post-synthesis purification involves recrystallization from ethanol/water mixtures (80:20 v/v) to achieve >95% purity, verified by TLC (Rf = 0.45 in ethyl acetate/hexane, 3:7) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization involves:
- NMR Spectroscopy : H-NMR (DMSO-d) shows distinct peaks: δ 8.5–8.7 ppm (quinoline H-2/H-4), δ 6.5–7.8 ppm (aromatic protons), and δ 5.2 ppm (CH bridge) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 423.259 (M-Br) .
- Elemental Analysis : Calculated C: 55.26%, H: 3.94%, N: 3.22% (matches experimental values within ±0.3%) .
Basic: What reaction pathways are accessible to this quinolinium derivative?
Methodological Answer:
Key reactions include:
- Oxidation : Forms N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .
- Nucleophilic Substitution : The bromide ion can be replaced by nucleophiles (e.g., azide, thiocyanate) in DMF at 60°C .
- Photoreduction : Under UV light (λ = 365 nm), the nitro group undergoes reduction to amine in the presence of TiO catalysts .
Advanced: How do theoretical frameworks guide research on this compound’s electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict charge distribution, showing electron-deficient quinolinium cores and electron-rich nitrophenyl groups. These models explain its fluorescence quenching in polar solvents and guide applications in anion sensing . Experimental validation involves comparing computed UV-Vis spectra (TD-DFT) with empirical data (λ = 340 nm in methanol) .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
Challenges include:
- Matrix Interference : Resolved using solid-phase extraction (C18 columns) followed by HPLC-UV (C18 column, 70:30 acetonitrile/water, 1 mL/min) .
- Photodegradation : Minimized by conducting assays under amber light and adding stabilizers (e.g., 1% ascorbic acid) .
- Low Solubility : Addressed with DMSO/PBS co-solvent systems (<5% DMSO to avoid cytotoxicity) .
Advanced: What biological activity mechanisms have been proposed for this compound?
Methodological Answer:
Studies suggest it acts as a chloride ion sensor via fluorescence quenching. The quinolinium core binds Cl through electrostatic interactions, while the 2-nitrophenyl group enhances selectivity via steric effects. In vitro validation uses HEK293 cells loaded with the compound, showing a 60% fluorescence decrease upon Cl addition (K = 35 mM) . Contrast with structurally similar dyes (e.g., 6-methoxyquinolinium derivatives) highlights its superior photostability .
Advanced: How do data contradictions in solubility and reactivity arise across studies?
Methodological Answer:
Discrepancies stem from:
- Solvent Polarity : Solubility in DMSO (220 mg/mL) vs. water (<0.1 mg/mL) .
- Counterion Effects : Bromide vs. tetrafluoroborate salts show differing reactivity in SN2 reactions due to ion-pair stability .
- Crystallographic Variability : Polymorphs (e.g., monoclinic vs. orthorhombic) alter melting points by 5–10°C .
Advanced: What methodological frameworks are used to study its pharmacokinetics?
Methodological Answer:
- Compartmental Modeling : Two-compartment models (ADMET Predictor™) estimate t = 2.3 h and V = 1.8 L/kg .
- Microscopy : Confocal imaging tracks cellular uptake kinetics (t = 15 min) in HeLa cells .
- Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., demethylated quinoline) using m/z 409.2 → 253.1 transitions .
Advanced: How does its reactivity compare to analogs like 4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f]quinolinium bromide?
Methodological Answer:
- Electrophilicity : The methyl group at position 4 reduces electrophilicity at the quinolinium core (Hammett σ = 0.12 vs. 0.18 for benzo[f] derivatives) .
- Photostability : Half-life under UV exposure is 120 min (vs. 80 min for benzo[f] analogs) due to reduced π-π stacking .
Advanced: What strategies optimize its application in membrane transport studies?
Methodological Answer:
- Lipid Bilayer Incorporation : Use 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles with 10 mol% compound, achieving 85% membrane incorporation .
- Electrophysiology : Patch-clamp recordings quantify Cl flux (IC = 45 μM) in Xenopus oocytes .
- Molecular Dynamics Simulations : CHARMM36 models predict 2.8 Å penetration depth into lipid bilayers, correlating with experimental FRET data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
